A Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: A Versatile Heterocyclic Building Block in Modern Synthesis
A Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: A Versatile Heterocyclic Building Block in Modern Synthesis
Abstract: This guide provides an in-depth technical overview of 2-Fluoro-4-iodo-5-methoxypyridine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The unique arrangement of its functional groups—a fluorine atom susceptible to nucleophilic substitution, an iodine atom primed for cross-coupling reactions, and a methoxy group for electronic modulation—renders it a highly valuable scaffold. This document elucidates its core physicochemical properties, characteristic reactivity, spectroscopic signatures, and strategic applications, particularly in the synthesis of complex pharmaceutical and agrochemical targets. We will explore not just the "what" but the "why" behind its synthetic utility, offering field-proven insights into its application.
Molecular Overview and Physicochemical Properties
2-Fluoro-4-iodo-5-methoxypyridine (CAS No. 1227516-18-8) is a polysubstituted pyridine derivative that has gained traction as a versatile building block in organic synthesis.[1][2] Its structure is strategically functionalized to allow for sequential and regioselective modifications, a critical feature for the efficient construction of complex molecular architectures.
Chemical Structure and Identifiers
The molecule's power lies in the orthogonal reactivity of its key functional groups. The fluorine at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the iodine at the 4-position is an ideal handle for a wide array of metal-catalyzed cross-coupling reactions. The methoxy group at the 5-position electronically influences the pyridine ring, affecting the reactivity of the other sites and providing a potential point for metabolic interaction in drug candidates.
Caption: Chemical structure of 2-Fluoro-4-iodo-5-methoxypyridine.
Physicochemical Data Summary
The physical and chemical properties of a synthetic building block are paramount for its practical application, influencing everything from reaction setup to purification and storage. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1227516-18-8 | [1][3][4][5] |
| Molecular Formula | C₆H₅FINO | [1][6] |
| Molecular Weight | 253.01 g/mol | [2][4][7] |
| IUPAC Name | 2-fluoro-4-iodo-5-methoxypyridine | [1] |
| Appearance | Off-white to light yellow solid | [8] |
| Purity | Typically ≥95% | [1] |
| SMILES | COC1=CN=C(F)C=C1I | [1][6] |
| InChIKey | ONSQWOUQJIZGEL-UHFFFAOYSA-N | [2][6] |
| Storage Conditions | Store at 2-8°C, protect from light | [8] |
Spectroscopic Characterization
While raw spectral data is available from suppliers, understanding the expected spectroscopic signature is crucial for reaction monitoring and quality control.[9]
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the three protons of the methoxy group will be present in the upfield region (typically 3.8-4.0 ppm).
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¹³C NMR: The carbon spectrum will display six signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbons attached to the electronegative fluorine, iodine, and oxygen atoms will show characteristic chemical shifts.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the compound's molecular weight, confirming its identity.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Fluoro-4-iodo-5-methoxypyridine stems from its capacity to undergo a variety of chemical transformations selectively at its different functionalized positions. This allows for a modular approach to building complex molecules.
Caption: Reactivity profile of 2-Fluoro-4-iodo-5-methoxypyridine.
Metal-Catalyzed Cross-Coupling at the C4-Iodo Position
The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper). This enables a host of powerful bond-forming reactions. The iodine atom serves as a reliable reactive handle for building molecular complexity, a strategy frequently employed in medicinal chemistry.[10]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linkage in many bioactive molecules.
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Heck Coupling: Reaction with alkenes to form substituted olefins.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. The small, highly electronegative fluorine atom is an excellent leaving group in this context. This reactivity is a hallmark of many fluorinated heterocyclic compounds and is exploited to introduce a variety of nucleophiles.[11] Common nucleophiles include amines, thiols, and alcohols, allowing for the facile installation of diverse functional groups.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this building block, the following section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To couple 2-Fluoro-4-iodo-5-methoxypyridine with a generic arylboronic acid.
Materials:
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2-Fluoro-4-iodo-5-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Protocol:
-
Reactor Setup: To a flame-dried Schlenk flask, add 2-Fluoro-4-iodo-5-methoxypyridine, the arylboronic acid, and the base.
-
Rationale: A flame-dried, inert atmosphere-capable flask is essential to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxygen, which can lead to deactivation.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Rationale: The catalytic cycle of palladium involves low-valent species (Pd(0)) which are sensitive to oxidation. An inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The catalyst is added last to minimize its exposure to air.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure coupled product.
-
Applications in Research and Development
The unique substitution pattern of 2-Fluoro-4-iodo-5-methoxypyridine makes it a high-value intermediate across several scientific domains.
Caption: Role of 2-Fluoro-4-iodo-5-methoxypyridine in R&D workflows.
Pharmaceutical Scaffolding and Drug Discovery
Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals, with fluorine incorporation known to enhance metabolic stability, binding affinity, and bioavailability.[12] This building block provides a direct route to such structures. The related compound, 2-Fluoro-4-iodo-5-methylpyridine, is cited as an important intermediate for pharmaceuticals targeting neurological disorders.[13] Analogs are also key intermediates in the synthesis of compounds for a wide range of diseases.[14]
Radiochemistry and Molecular Imaging
The structure is highly amenable to the development of Positron Emission Tomography (PET) tracers. Similar molecules like 2-fluoro-5-iodopyridine are pivotal in this field.[10] The iodine atom can be used for the initial construction of a complex, biologically-targeted molecule. In a final step, the fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, a common and efficient method for producing PET radiopharmaceuticals.[10]
Agrochemical and Materials Science
The pyridine core is a common feature in many agrochemicals. The related methyl analog of this compound is used in formulating more efficacious pesticides and herbicides.[13] In materials science, the ability to undergo polymerization or be grafted onto surfaces via its reactive handles makes it a candidate for the development of advanced polymers and coatings with specific chemical properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Fluoro-4-iodo-5-methoxypyridine is essential. The compound is classified with several hazards that users must be aware of.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 |
(Source:[8])
Handling Recommendations:
-
Always use in a well-ventilated area or a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wash hands thoroughly after handling.[8]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is 2-8°C.[8]
-
Protect from light to prevent degradation.[8]
Conclusion
2-Fluoro-4-iodo-5-methoxypyridine is more than just a chemical; it is a strategic tool for molecular design. Its well-defined points of reactivity offer a reliable and predictable platform for building complex molecules with applications ranging from life-saving pharmaceuticals to advanced materials. By understanding its fundamental properties, reactivity, and handling requirements, researchers and scientists can effectively leverage this powerful building block to accelerate innovation in their respective fields.
References
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2-Fluoro-4-iodo-5-methylpyridine. IWK Health Centre. [Link]
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2-Fluoro-4-iodo-5-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]
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ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. [Link]
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2-fluoro-4-iodo-5-methoxypyridine (C6H5FINO). PubChemLite. [Link]
- Preparation method of fluoropyridine compounds.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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